molecular formula C10H8N4O2S B13568863 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Katalognummer: B13568863
Molekulargewicht: 248.26 g/mol
InChI-Schlüssel: AZKRPYPVNKUBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring fused with a thietane ring, which is further modified with a dioxo group and a carbonitrile group. The presence of these functional groups imparts distinct chemical reactivity and stability to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe dioxo group is then introduced via oxidation reactions, and the carbonitrile group is added through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the dioxo group or other functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .

Wissenschaftliche Forschungsanwendungen

1-(1,1-Dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For instance, the benzotriazole ring may interact with metal ions or active sites in enzymes, while the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

  • 1,1-Dioxo-1lambda6-thietan-3-yl methanesulfonate
  • (1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride

Comparison: Compared to these similar compounds, 1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is unique due to the presence of the benzotriazole ring and the carbonitrile groupFor example, the benzotriazole ring provides additional sites for substitution reactions, while the carbonitrile group can participate in various nucleophilic addition reactions.

Eigenschaften

Molekularformel

C10H8N4O2S

Molekulargewicht

248.26 g/mol

IUPAC-Name

3-(1,1-dioxothietan-3-yl)benzotriazole-5-carbonitrile

InChI

InChI=1S/C10H8N4O2S/c11-4-7-1-2-9-10(3-7)14(13-12-9)8-5-17(15,16)6-8/h1-3,8H,5-6H2

InChI-Schlüssel

AZKRPYPVNKUBIS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C#N)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.